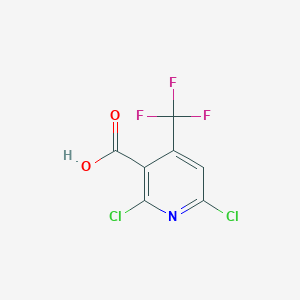

(2-氟-5-甲氧基苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

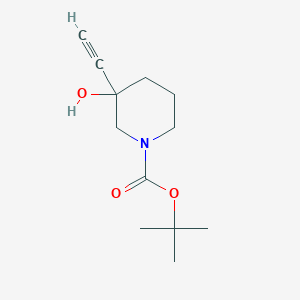

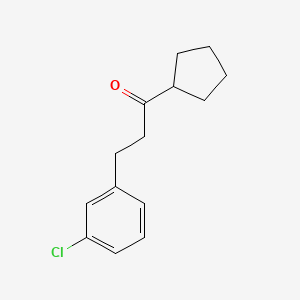

The compound (2-Fluoro-5-methoxyphenyl)methanamine is a chemical entity that can be categorized within the broader class of phenylmethanamines. These compounds are known for their diverse pharmacological properties, which often include interactions with various neurotransmitter systems. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar phenylmethanamines.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the introduction of various substituents into the phenylpropyl side chain of piperazine derivatives . While the exact synthesis of (2-Fluoro-5-methoxyphenyl)methanamine is not detailed, it can be inferred that similar synthetic strategies could be employed. These strategies might include the use of electrophilic aromatic substitution to introduce the fluoro group and nucleophilic substitution for the methoxy group.

Molecular Structure Analysis

The molecular structure of phenylmethanamines is characterized by the presence of a phenyl ring attached to a methanamine moiety. The specific substituents on the phenyl ring, such as the fluoro and methoxy groups in (2-Fluoro-5-methoxyphenyl)methanamine, can significantly influence the compound's binding affinity to various receptors and transporters. For instance, the presence of a fluoro group at the C2 position has been shown to enhance binding affinity to the dopamine transporter (DAT) .

Chemical Reactions Analysis

Phenylmethanamines can undergo a variety of chemical reactions, depending on their functional groups. The fluoro and methoxy substituents on (2-Fluoro-5-methoxyphenyl)methanamine suggest that it could participate in reactions typical for aromatic compounds, such as nucleophilic aromatic substitution or electrophilic substitution reactions. The amine group also opens up possibilities for reactions such as acylation or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Fluoro-5-methoxyphenyl)methanamine would be influenced by its molecular structure. The presence of a methoxy group could increase the compound's lipophilicity, potentially enhancing its membrane permeability, as seen in related compounds . The fluoro group could affect the acidity of the adjacent hydrogen atoms, altering the compound's reactivity. The amine group would be expected to contribute basic properties to the compound, influencing its solubility and hydrogen bonding potential.

科学研究应用

5-羟色胺活性及潜在抗抑郁应用

- 衍生自(2-氟-5-甲氧基苯基)甲胺的新型化合物被设计为5-羟色胺 5-HT1A 受体偏向性激动剂,在抗抑郁应用中显示出潜力。这些化合物具有较高的5-HT1A 受体亲和力和选择性,其中一种衍生物 NLX-204 在初步体内研究中展现出强效的抗抑郁样活性 (Sniecikowska et al., 2019)。

潜在的双重5-羟色胺/去甲肾上腺素再摄取抑制

- 相关系列的1-(2-苯氧基苯基)甲胺表现出选择性的双重5-羟色胺和去甲肾上腺素再摄取药理学,暗示在神经精神疾病中可能的应用 (Whitlock, Blagg, & Fish, 2008)。

在阿尔茨海默病中的5-羟色胺受体成像

- 与(2-氟-5-甲氧基苯基)甲胺相关的化合物已被用于PET成像,以量化阿尔茨海默病患者大脑中5-羟色胺 1A (5-HT1A) 受体密度,有助于理解该疾病的神经化学变化 (Kepe et al., 2006)。

用于研究5-羟色胺神经传递的拮抗剂

- 类似于(2-氟-5-甲氧基苯基)甲胺的衍生物,如[18F]p-MPPF,可作为拮抗剂,用于通过正电子发射断层扫描 (PET) 研究5-HT1A受体和5-羟色胺神经传递 (Plenevaux et al., 2000)。

合成和抗微生物活性

- 从2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-碳腈合成的新型席夫碱,与(2-氟-5-甲氧基苯基)甲胺有结构关联,显示出有希望的抗微生物活性,表明在对抗微生物感染方面具有潜在应用 (Puthran et al., 2019)。

硼酸衍生物中的荧光猝灭研究

- 对硼酸衍生物中的荧光猝灭进行的研究,包括与(2-氟-5-甲氧基苯基)甲胺有结构关联的化合物,有助于理解荧光机制,对分析化学和生物成像应用具有重要意义 (Geethanjali et al., 2015)。

安全和危害

“(2-Fluoro-5-methoxyphenyl)methanamine” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFHKFIYBFCXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641070 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxybenzylamine | |

CAS RN |

93071-83-1 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)